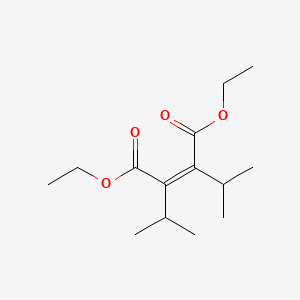
diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate is an organic compound with the molecular formula C14H24O4 It is a diester derivative of butenedioic acid, characterized by the presence of two isopropyl groups attached to the butenedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate typically involves the esterification of butenedioic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Butenedioic acid+2IsopropanolH2SO4Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. The reaction conditions are optimized to achieve high purity and yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diacids, while reduction can produce diols.
Applications De Recherche Scientifique
Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl (Z)-2-(morpholino)-2-butenedioate
- Diethyl (Z)-2-cyclopentyl-3-(propan-2-yl)but-2-enedioate
Uniqueness
Diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate is unique due to the presence of two isopropyl groups, which impart distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C14H24O4 |
|---|---|
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
diethyl (Z)-2,3-di(propan-2-yl)but-2-enedioate |
InChI |
InChI=1S/C14H24O4/c1-7-17-13(15)11(9(3)4)12(10(5)6)14(16)18-8-2/h9-10H,7-8H2,1-6H3/b12-11- |
Clé InChI |
XMWCMBWXMCWPPB-QXMHVHEDSA-N |
SMILES isomérique |
CCOC(=O)/C(=C(/C(C)C)\C(=O)OCC)/C(C)C |
SMILES canonique |
CCOC(=O)C(=C(C(C)C)C(=O)OCC)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


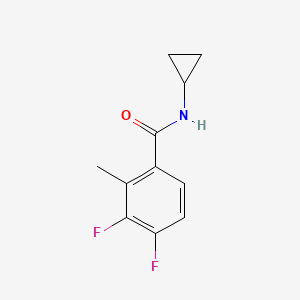
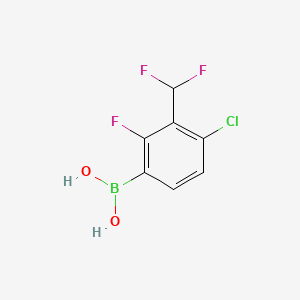

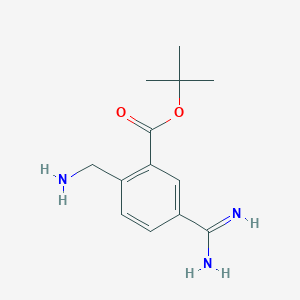
![N-[(2S)-1-hydroxy-4-methylpentan-2-yl]benzamide](/img/structure/B14030125.png)
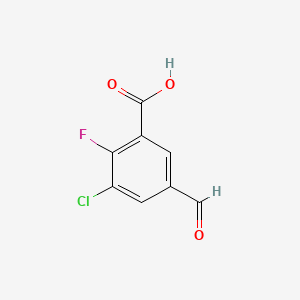
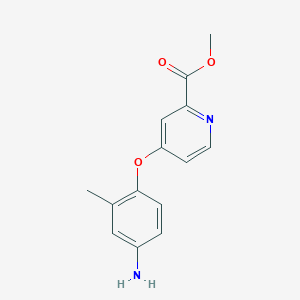
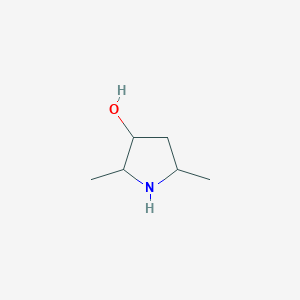
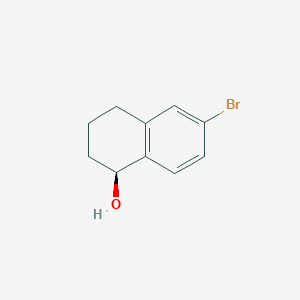

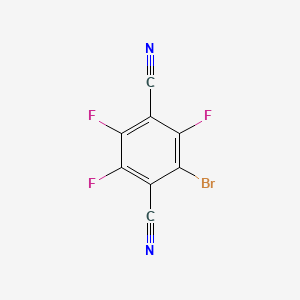


![5-Bromo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14030167.png)
